molecular formula C10H10N2O2S B3030880 Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate CAS No. 99738-99-5

Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate

Cat. No. B3030880
CAS RN: 99738-99-5
M. Wt: 222.27
InChI Key: JUQTXFOOTWCSRK-UHFFFAOYSA-N
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Description

“Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate” is a chemical compound with the CAS Number: 99738-99-5 . It has a molecular weight of 222.27 and its IUPAC name is methyl (2-amino-1,3-benzothiazol-6-yl)acetate .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-(2-aminobenzo[d]thiazol-6-yl)acetic acid with methanol in the presence of 4 N HCl/l,4-dioxane . The reaction mixture is heated at 75°C for 9 hours and then concentrated under vacuum . The residue is suspended in water and basified to pH 9 with 1N NaOH solution . The title compound is collected as a pale solid by suction filtration and dried under vacuum at 50°C .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C10H10N2O2S/c1-14-9(13)5-6-2-3-7-8(4-6)15-10(11)12-7/h2-4H,5H2,1H3,(H2,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . Its water solubility is calculated to be 0.545 mg/ml .

Scientific Research Applications

Antihypertensive α-Blocking Agents

Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a compound closely related to Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate, was used in the synthesis of various derivatives with significant antihypertensive α-blocking activity and low toxicity. This indicates its potential application in developing antihypertensive drugs (Abdel-Wahab et al., 2008).

Antitumor and Antifilarial Agents

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its derivatives, similar to this compound, demonstrated significant activity in inhibiting leukemia L1210 cell proliferation and showed in vivo antifilarial activity against adult worms of Acanthocheilonema viteae (Kumar et al., 1993).

Antifungal and Antibacterial Activity

Compounds synthesized from 2-amino-4-(2,3-dihydro-2-methylbenzofuran-5-yl) thiazole, a structurally similar molecule, displayed marginal activity against certain fungi and bacteria, suggesting potential antimicrobial applications (Ahluwalia et al., 1986).

Metal Complexes and Biological Activity

Methyl (E)-(6-((benzo[d]thiazol-2-ylimino)(phenyl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate, a Schiff base ligand derived from a compound similar to this compound, formed metal complexes that exhibited higher inhibition activity against bacteria and fungi compared to the free ligand (Hassan, 2018).

Safety and Hazards

“Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 2-(2-amino-1,3-benzothiazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-14-9(13)5-6-2-3-7-8(4-6)15-10(11)12-7/h2-4H,5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQTXFOOTWCSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663279
Record name Methyl (2-amino-1,3-benzothiazol-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99738-99-5
Record name Methyl (2-amino-1,3-benzothiazol-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(2-aminobenzo[d]thiazol-6-yl)acetic acid (95%, 10.0 g, 45.6 mmol), methanol (50 mL), 4 N HCl/1,4-dioxane (12.0 mL, 48.0 mmol) in 1,4-dioxane (30 mL) was heated at 75° C. for 9 hr and then concentrated under vacuum. The residue was suspended into water (50 mL) and basified to pH 9 with 1N NaOH solution. The title compound (8.19 g, 81% yield) was collected as a pale solid by suction filtration and dried under vacuum at 50° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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